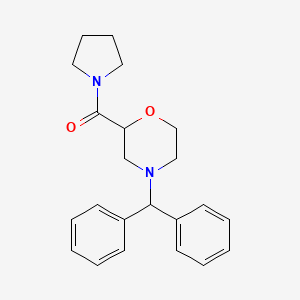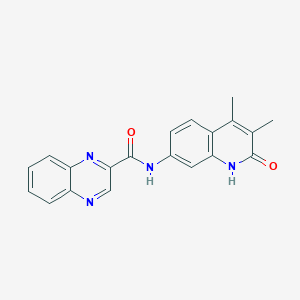![molecular formula C19H18N2O3S2 B6476907 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(4-methoxyphenyl)ethanediamide CAS No. 2640972-22-9](/img/structure/B6476907.png)
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(4-methoxyphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(4-methoxyphenyl)ethanediamide, commonly referred to as BTE, is an organic compound often used in laboratory settings. BTE is a versatile molecule that has been used in a variety of scientific research applications, including drug discovery, material science, and biochemistry. BTE is a relatively new molecule, first discovered in the early 2000s, and its properties have made it an increasingly popular choice for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
BTE has been used in a variety of scientific research applications. In material science, BTE has been used in the synthesis of organic semiconductors, which have applications in optoelectronic devices. In drug discovery, BTE has been used to synthesize a variety of novel compounds with potential therapeutic applications. In biochemistry, BTE has been used to study the interactions between proteins and small molecules. BTE has also been used in the synthesis of nanomaterials for use in biomedical imaging and drug delivery.
Wirkmechanismus
The mechanism of action of BTE is not fully understood. However, it is believed that BTE interacts with proteins through hydrogen bonding and pi-stacking interactions. It is also believed that BTE can interact with small molecules through a variety of mechanisms, including hydrophobic interactions, hydrogen bonding, and pi-stacking.
Biochemical and Physiological Effects
The biochemical and physiological effects of BTE have not been extensively studied. However, it has been shown to have a variety of effects on proteins, including the inhibition of protein-protein interactions and the modulation of protein structure. BTE has also been shown to interact with small molecules, including hormones and neurotransmitters, and to modulate their activity.
Vorteile Und Einschränkungen Für Laborexperimente
The primary advantage of using BTE in laboratory experiments is its versatility. BTE can be used in a variety of scientific research applications, including drug discovery, material science, and biochemistry. Additionally, BTE is relatively easy to synthesize and is relatively stable in aqueous solution. The primary limitation of using BTE in laboratory experiments is its lack of specificity. BTE can interact with a variety of proteins and small molecules, and its effects may not be specific to a particular target.
Zukünftige Richtungen
There are a number of potential future directions for research on BTE. One possibility is to develop more specific and selective molecules for use in drug discovery. Additionally, further research could be done to determine the mechanism of action of BTE and to develop more efficient and cost-effective synthesis methods. Additionally, further research could be done to determine the biochemical and physiological effects of BTE and to develop more efficient and cost-effective methods for its use in biomedical imaging and drug delivery. Finally, further research could be done to develop new applications for BTE, such as in the development of novel materials and nanomaterials.
Synthesemethoden
BTE can be synthesized using a variety of methods, including the Suzuki coupling reaction. This method involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst. The reaction is typically carried out in aqueous solution at room temperature. Other methods for synthesizing BTE include the Stille cross-coupling reaction, the Sonogashira coupling reaction, and the Buchwald-Hartwig amination reaction.
Eigenschaften
IUPAC Name |
N'-(4-methoxyphenyl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-24-14-6-4-13(5-7-14)21-19(23)18(22)20-11-10-15-8-9-17(26-15)16-3-2-12-25-16/h2-9,12H,10-11H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVOYYNEYMCIHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6476830.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3,3-dimethylbutanamide](/img/structure/B6476840.png)
![2-chloro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6476849.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-3-methylquinoxaline](/img/structure/B6476857.png)
![2,6-difluoro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6476864.png)
![1-[2-(4-methoxyphenyl)ethyl]-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea](/img/structure/B6476880.png)
![benzyl[(3,4-difluorophenyl)methyl]methylamine](/img/structure/B6476885.png)
![4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B6476895.png)
![8-(2,1,3-benzothiadiazole-4-sulfonyl)-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6476902.png)

![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-3-methylquinoxaline](/img/structure/B6476918.png)


![2-methyl-4-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)oxy]pyridine](/img/structure/B6476932.png)
